molecular formula C4H9N B14736397 (1E)-N-Methylpropan-1-imine CAS No. 6898-68-6

(1E)-N-Methylpropan-1-imine

Cat. No.: B14736397
CAS No.: 6898-68-6
M. Wt: 71.12 g/mol
InChI Key: JKHYHXBLSTVHIA-UHFFFAOYSA-N
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Description

(1E)-N-Methylpropan-1-imine is an organic compound with the molecular formula C4H9N It is an imine derivative, characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

(1E)-N-Methylpropan-1-imine can be synthesized through several methods. One common approach involves the condensation of propanal with methylamine under acidic or basic conditions. The reaction typically proceeds as follows:

CH3CH2CHO+CH3NH2CH3CH2CH=NCH3+H2O\text{CH}_3\text{CH}_2\text{CHO} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}=\text{NCH}_3 + \text{H}_2\text{O} CH3​CH2​CHO+CH3​NH2​→CH3​CH2​CH=NCH3​+H2​O

The reaction is usually carried out at room temperature, and the imine product can be isolated by distillation or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Methylpropan-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitrile.

    Reduction: Reduction of the imine yields the corresponding amine.

    Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Propanenitrile (CH3CH2CN)

    Reduction: N-Methylpropan-1-amine (CH3CH2CH2NHCH3)

    Substitution: Various substituted imines depending on the nucleophile used.

Scientific Research Applications

(1E)-N-Methylpropan-1-imine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (1E)-N-Methylpropan-1-imine exerts its effects involves the interaction of the imine group with various molecular targets. The carbon-nitrogen double bond can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpropan-1-amine: Similar structure but lacks the imine group.

    Propanal: The aldehyde precursor used in the synthesis of (1E)-N-Methylpropan-1-imine.

    Propanenitrile: The oxidation product of this compound.

Uniqueness

This compound is unique due to its imine functionality, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.

Properties

CAS No.

6898-68-6

Molecular Formula

C4H9N

Molecular Weight

71.12 g/mol

IUPAC Name

N-methylpropan-1-imine

InChI

InChI=1S/C4H9N/c1-3-4-5-2/h4H,3H2,1-2H3

InChI Key

JKHYHXBLSTVHIA-UHFFFAOYSA-N

Canonical SMILES

CCC=NC

Origin of Product

United States

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